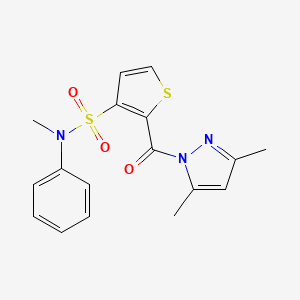

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide

Description

This compound features a thiophene-3-sulfonamide core substituted with a 3,5-dimethylpyrazole carbonyl group at the 2-position and an N-methyl-N-phenyl moiety. Its molecular weight is approximately 481.59 g/mol (inferred from analogs in ).

Properties

IUPAC Name |

2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-12-11-13(2)20(18-12)17(21)16-15(9-10-24-16)25(22,23)19(3)14-7-5-4-6-8-14/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPISWHHHMVEAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide is a complex organic molecule characterized by its unique structural features, including a pyrazole moiety, thiophene ring, and sulfonamide group. This combination of functional groups suggests potential biological activity, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 469.55 g/mol. The presence of the 3,5-dimethyl-1H-pyrazole unit indicates possible interactions with various biological targets, enhancing its therapeutic potential.

Biological Activity Overview

Preliminary studies on compounds with similar structural features indicate diverse biological activities, including:

- Antimicrobial Activity : Compounds containing pyrazole and thiophene structures have shown significant antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Anticancer Potential : Certain pyrazole-based compounds have demonstrated cytotoxic effects against various cancer cell lines.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to This compound :

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide | Contains a pyrazole and sulfonamide | Antimicrobial, anti-inflammatory |

| 3-(4-Methylphenyl)thiophene-2-carboxylic acid | Thiophene with carboxylic acid | Inhibitor of myeloid cell leukemia |

| N-(5-Phenylthiazol-2-yl)acrylamides | Thiazole instead of thiophene | Potent glutathione S-transferase inhibitors |

Case Studies and Research Findings

Research has shown that derivatives of the pyrazole scaffold exhibit significant biological activity:

- Anticancer Activity : A study evaluated a series of pyrazole derivatives against various cancer cell lines (MCF7, SF-268, NCI-H460). The most potent compounds exhibited GI50 values ranging from 3.79 µM to 42.30 µM, indicating their potential as anticancer agents .

- Anti-inflammatory Potential : Another investigation into pyrazole-linked thiourea derivatives revealed that certain compounds displayed promising anti-inflammatory activity by inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .

- Xanthine Oxidase Inhibition : Recent studies have indicated that some pyrazole derivatives can inhibit xanthine oxidase, which is relevant for treating gout and other hyperuricemia-related conditions .

While specific research on the mechanism of action for This compound is limited, related compounds suggest several possible pathways:

- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.

- Cell Cycle Disruption : Some studies indicate that these compounds may interfere with cell cycle regulation in cancer cells, leading to apoptosis.

Scientific Research Applications

Potential Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit diverse biological activities. The following table summarizes the potential biological activities associated with 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide based on structural analogs:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide | Contains a pyrazole and sulfonamide | Antimicrobial, anti-inflammatory |

| 3-(4-Methylphenyl)thiophene-2-carboxylic acid | Thiophene with carboxylic acid | Inhibitor of myeloid cell leukemia |

| N-(5-Phenylthiazol-2-yl)acrylamides | Thiazole instead of thiophene | Potent glutathione S-transferase inhibitors |

The presence of the dimethylated pyrazole unit suggests potential interactions with various biological targets, making this compound a candidate for further investigation in drug discovery and development.

Case Studies and Research Findings

Research on structurally similar compounds has shown promising results in various therapeutic areas:

- Anticancer Activity : Compounds featuring thiophene and pyrazole rings have been investigated for their anticancer properties. For instance, analogs have demonstrated inhibition of cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

- Anti-inflammatory Effects : Sulfonamide derivatives have been explored for their anti-inflammatory effects, suggesting that this compound may possess similar properties.

- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activities against various bacterial strains, making this compound a candidate for further exploration in infectious disease research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pharmacological Activity

- Antitumor Activity : Analogs with thiophene-pyrazole-sulfonamide scaffolds (e.g., compounds 6a, 6b, 8 in ) inhibit DNA damage via bleomycin and exhibit IC₅₀ values <10 μM in cancer cell lines. The target compound likely shares this mechanism due to structural similarity .

- Antioxidant Activity : Thiophene-carbohydrazide derivatives () show radical scavenging activity in DPPH assays. The pyrazole carbonyl group may enhance electron donation, improving antioxidant capacity .

- Anti-inflammatory Potential: Pyrazole derivatives () inhibit COX-2. The target compound’s 3,5-dimethylpyrazole group may optimize steric interactions with COX-2’s active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.